Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide
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Overview
Description
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety, which is a tricyclic aromatic system, linked to an acetic acid derivative through a thioether bond. The presence of a hydrazide group further enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide typically involves the following steps:
Formation of the Acridine Derivative: The starting material, 2-methoxyacridine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Thioether Formation: The acridine derivative is then reacted with a thiol compound under suitable conditions to form the thioether linkage.
Hydrazide Formation: The final step involves the reaction of the thioether-acridine derivative with hydrazine or a hydrazine derivative to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydrazide group under suitable conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted hydrazides and related compounds.
Scientific Research Applications
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide involves its interaction with molecular targets through the acridine moiety and the hydrazide group. The acridine moiety can intercalate into DNA, disrupting its structure and function. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, (phenylmethylene)hydrazide: Similar structure with a phenylmethylene group instead of a simple hydrazide.
2-({2-[(6-chloro-2-methoxy-9-acridinyl)amino]ethyl}amino)ethyl dodecanoate hydrochloride: Contains a similar acridine moiety with additional functional groups.
Uniqueness
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide is unique due to its specific combination of the acridine moiety, thioether linkage, and hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
126379-86-0 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(2-methoxyacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-10-6-7-14-12(8-10)16(22-9-15(20)19-17)11-4-2-3-5-13(11)18-14/h2-8H,9,17H2,1H3,(H,19,20) |
InChI Key |
GAEVJAWMAJSEPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN |
Origin of Product |
United States |
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